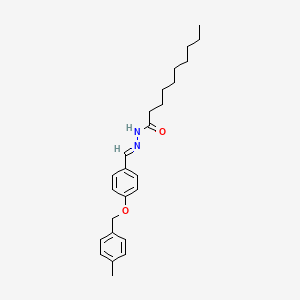
N'-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide is a synthetic organic compound with the molecular formula C25H34N2O2 and a molecular weight of 394.562 g/mol This compound is characterized by the presence of a hydrazide group linked to a benzylidene moiety, which is further substituted with a 4-methylbenzyl group and a decanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide typically involves the condensation of 4-((4-methylbenzyl)oxy)benzaldehyde with decanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
-
Step 1: Preparation of 4-((4-Methylbenzyl)oxy)benzaldehyde
- React 4-methylbenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base (e.g., potassium carbonate) to form 4-((4-methylbenzyl)oxy)benzaldehyde.
-
Step 2: Condensation Reaction
- Mix 4-((4-methylbenzyl)oxy)benzaldehyde with decanohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.
Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized hydrazides and hydrazones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can act as a ligand in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development. Its structural features make it a candidate for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazide group can form stable complexes with metal ions, which can be exploited in catalysis or as antimicrobial agents.
相似化合物的比较
Similar Compounds
- N’-(4-((4-Methylbenzyl)oxy)benzylidene)dodecanohydrazide
- N’-(4-((4-Methylbenzyl)oxy)benzylidene)hexadecanohydrazide
- N’-(4-((4-Methylbenzyl)oxy)benzylidene)octadecanohydrazide
Uniqueness
N’-(4-((4-Methylbenzyl)oxy)benzylidene)decanohydrazide is unique due to its specific combination of a hydrazide group with a benzylidene moiety and a decanoic acid chain. This structure imparts distinct physicochemical properties, making it suitable for various specialized applications. Compared to its analogs with longer or shorter alkyl chains, it offers a balance of hydrophobicity and reactivity, which can be advantageous in certain chemical and biological contexts.
属性
CAS 编号 |
767289-64-5 |
|---|---|
分子式 |
C25H34N2O2 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]decanamide |
InChI |
InChI=1S/C25H34N2O2/c1-3-4-5-6-7-8-9-10-25(28)27-26-19-22-15-17-24(18-16-22)29-20-23-13-11-21(2)12-14-23/h11-19H,3-10,20H2,1-2H3,(H,27,28)/b26-19+ |
InChI 键 |
WKMRKWUJWGJKBA-LGUFXXKBSA-N |
手性 SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
规范 SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


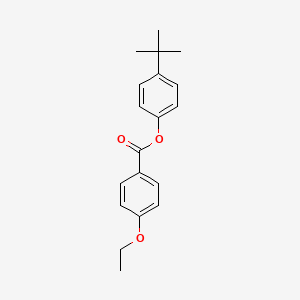


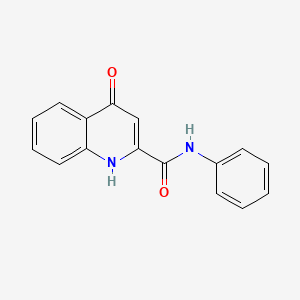
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12006399.png)
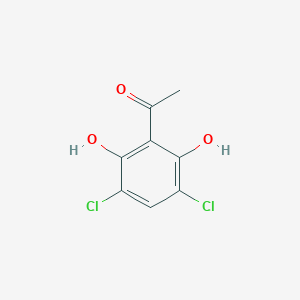
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12006405.png)

![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12006416.png)
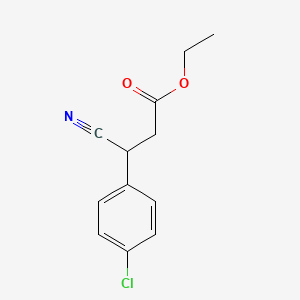
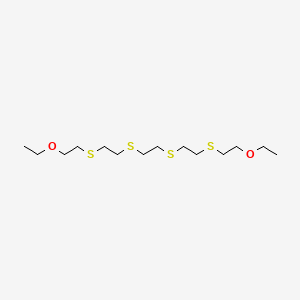
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)


